

Lithium Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium acetate*

Cat. No.: *B147961*

[Get Quote](#)

Lithium acetate is a salt of lithium and acetic acid that serves as a critical reagent and precursor in a multitude of applications, from molecular biology to pharmaceutical synthesis and advanced materials science. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and key applications, with a focus on its relevance to research and drug development.

Core Chemical and Physical Properties

Lithium acetate is a white, crystalline solid.^[1] It is most commonly available in its anhydrous ($C_2H_3LiO_2$) and dihydrate ($C_2H_3LiO_2 \cdot 2H_2O$) forms.^[1] The anhydrous form has a molecular weight of approximately 65.99 g/mol, while the dihydrate form has a molecular weight of 102.02 g/mol.^[1] The salt is highly soluble in water and moderately soluble in polar organic solvents like methanol and ethanol.^{[1][2]}

The key quantitative properties of anhydrous and dihydrate **lithium acetate** are summarized in the table below for easy comparison.

Property	Lithium Acetate (Anhydrous)	Lithium Acetate (Dihydrate)
Chemical Formula	$C_2H_3LiO_2$ (or CH_3COOLi)[1][3] [4][5]	$C_2H_3LiO_2 \cdot 2H_2O$ [1][6]
Molecular Weight	65.99 g/mol [1][7]	102.02 g/mol [1][8]
Appearance	White crystalline powder[4]	White crystalline powder[8]
Melting Point	283–285 °C[1][9]	53–56 °C[1]
Density	1.26 g/cm ³ [3][10]	Not specified
Solubility in Water	Approx. 40.8 g/100 mL at 20 °C[1]	Moderately water-soluble[8]
CAS Number	546-89-4[4][7]	6108-17-4[8]

Synthesis and Experimental Protocols

Lithium acetate is typically synthesized through a neutralization reaction between a lithium source and acetic acid.[10] The most common methods involve the reaction of lithium carbonate or lithium hydroxide with acetic acid.[6][11]

This protocol outlines a common laboratory-scale method for synthesizing **lithium acetate**.

Materials:

- Lithium Carbonate (Li_2CO_3)
- Glacial Acetic Acid (CH_3COOH)
- Deionized Water
- Reaction vessel (e.g., beaker or flask)
- Magnetic stirrer and stir bar
- Heating mantle or hot plate

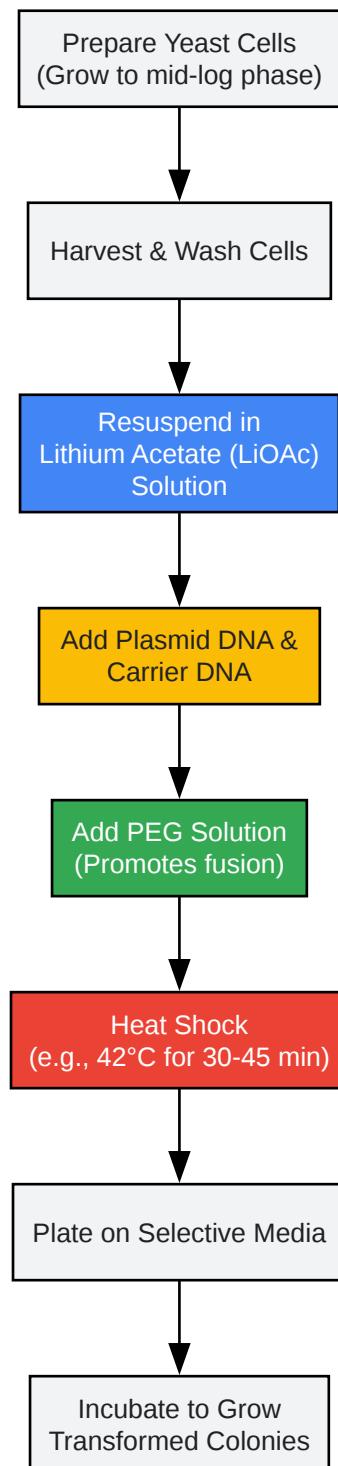
- pH meter or pH indicator strips
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Dissolution: Slowly add a stoichiometric amount of lithium carbonate to a stirred solution of acetic acid in deionized water. The reaction is exothermic and will release carbon dioxide gas.
 - Reaction: $\text{Li}_2\text{CO}_3 + 2 \text{CH}_3\text{COOH} \rightarrow 2 \text{CH}_3\text{COOLi} + \text{H}_2\text{O} + \text{CO}_2$
- Reaction Control: Control the rate of addition to prevent excessive foaming. The reaction mixture is typically heated to between 70-90°C to ensure completion.[11]
- pH Adjustment: After the initial reaction subsides, carefully monitor and adjust the pH of the solution to between 5.5 and 6.5 by adding small amounts of acetic acid or lithium carbonate as needed.[11]
- Filtration: Once the reaction is complete and the solution is clear, filter the hot solution to remove any unreacted starting material or insoluble impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of **lithium acetate** dihydrate.
- Purification: The resulting crystals can be collected by filtration and further purified by recrystallization from water.[11]
- Drying: To obtain anhydrous **lithium acetate**, the dihydrate crystals must be heated carefully to remove the water of crystallization.

Applications in Research and Drug Development

Lithium acetate's unique properties make it invaluable in several scientific domains.


- Gel Electrophoresis Buffer: It is used as a buffer for the gel electrophoresis of DNA and RNA. [3][12] Gels made with **lithium acetate** have lower electrical conductivity and generate less

heat than those made with TAE buffer, allowing them to be run at higher voltages for faster separation times.[3][12]

- Yeast Transformation: **Lithium acetate** is a key component in protocols for increasing the permeability of yeast cell walls, which facilitates the uptake of foreign DNA (transformation). [1][13] It is believed its chaotropic effect—denaturing proteins and nucleic acids—is responsible for this phenomenon.[9][12]
- Precursor for Lithium-Based Drugs: It serves as a precursor in the synthesis of lithium-based medications, particularly those used for mood stabilization in bipolar disorder.[4]
- Catalyst in Organic Synthesis: Anhydrous **lithium acetate** acts as an efficient and low-toxicity Lewis acid catalyst in various organic reactions crucial for drug synthesis.[14] Notable examples include:
 - Accelerating epoxy ring opening in the synthesis of the anti-tumor drug paclitaxel.[14]
 - Promoting amide bond formation in the synthesis of beta-blockers like propranolol.[14]
 - Catalyzing Suzuki coupling reactions for the synthesis of intermediates for drugs like Paxlovid.[14]
- Biotechnology and Drug Delivery: It is used as a stabilizer for lipid nanoparticles (LNPs), which are employed as delivery systems for mRNA vaccines and other nucleic acid-based drugs.[14]

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical yeast transformation protocol involving **lithium acetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for DNA transformation in yeast using the **lithium acetate** method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. Measure Solubility of Lithium Acetate in Different Solvents [[eureka.patsnap.com](#)]
- 3. Lithium acetate - Wikipedia [[en.wikipedia.org](#)]
- 4. [chemimpex.com](#) [chemimpex.com]
- 5. [alfa-chemistry.com](#) [alfa-chemistry.com]
- 6. [newalliance.co.in](#) [newalliance.co.in]
- 7. [scbt.com](#) [scbt.com]
- 8. Applications of Lithium Acetate Dihydrate - Poworks [[poworks.com](#)]
- 9. [bisleyinternational.com](#) [bisleyinternational.com]
- 10. [axiomcorporate.com](#) [axiomcorporate.com]
- 11. How to Derive Lithium Acetate from Lithium Carbonate [[eureka.patsnap.com](#)]
- 12. LITHIUM ACETATE - Ataman Kimya [[atamanchemicals.com](#)]
- 13. Lithium acetate | 546-89-4 [[chemicalbook.com](#)]
- 14. Anhydrous lithium acetate: the - Zhejiang Rongsheng Technology Co.,Ltd. [[zjrskj.cn](#)]
- To cite this document: BenchChem. [Lithium Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147961#lithium-acetate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com